(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide
CAS No.: 865175-17-3
Cat. No.: VC4167639
Molecular Formula: C18H13BrCl2N2O2S
Molecular Weight: 472.18
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 865175-17-3 | 
|---|---|
| Molecular Formula | C18H13BrCl2N2O2S | 
| Molecular Weight | 472.18 | 
| IUPAC Name | N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-(2,4-dichlorophenoxy)acetamide | 
| Standard InChI | InChI=1S/C18H13BrCl2N2O2S/c1-2-7-23-14-5-3-11(19)8-16(14)26-18(23)22-17(24)10-25-15-6-4-12(20)9-13(15)21/h2-6,8-9H,1,7,10H2 | 
| Standard InChI Key | MWIQEKPLHDWLOG-PYCFMQQDSA-N | 
| SMILES | C=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)COC3=C(C=C(C=C3)Cl)Cl | 
Introduction
Structural Characteristics and Nomenclature
The molecule features a benzo[d]thiazole core substituted with:
- 
An allyl group at position 3
 - 
A bromine atom at position 6
 - 
A 2,4-dichlorophenoxyacetamide moiety attached via an imine bond in the Z-configuration
 
Key structural attributes:
| Property | Value/Description | 
|---|---|
| Molecular Formula | C₁₉H₁₄BrCl₂N₂O₂S | 
| Molecular Weight | 491.2 g/mol | 
| Configuration | Z-isomer confirmed by NMR coupling constants | 
| Critical Functional Groups | Bromine (electrophilic site), dichlorophenoxy (lipophilic), allyl (reactivity) | 
Synthetic Routes and Optimization
Core Benzothiazole Formation
The benzo[d]thiazole scaffold is typically synthesized via:
- 
Cyclization: 2-Aminothiophenol reacts with α-bromoketones under acidic conditions .
 - 
Bromination: Electrophilic aromatic substitution introduces bromine at position 6 using Br₂ in CHCl₃ (yield: 80–90%) .
 
Functionalization Steps
Industrial-scale considerations:
Physicochemical Properties
Spectral Characterization
Thermodynamic Data
| Property | Value | Method | 
|---|---|---|
| Melting Point | 184–186°C | DSC | 
| LogP | 3.82 ± 0.15 | HPLC (C18 column) | 
| Aqueous Solubility | 12.7 µg/mL (pH 7.4) | Shake-flask method | 
Biological Activity and Mechanisms
Antimicrobial Efficacy
| Organism | MIC (µg/mL) | Comparison (Ciprofloxacin) | 
|---|---|---|
| S. aureus (MRSA) | 8.2 | 1.5 | 
| E. coli (ESBL) | 32.4 | 0.8 | 
| C. albicans | 64.8 | 16.0 | 
Mechanistic insights:
| Cell Line | IC₅₀ (µM) | Target Pathway | 
|---|---|---|
| MCF-7 (breast) | 9.3 ± 1.2 | STAT3 phosphorylation | 
| A549 (lung) | 12.7 ± 2.1 | Mitochondrial ROS generation | 
| HepG2 (liver) | 15.4 ± 3.0 | Caspase-3/7 activation | 
Synergistic effects:
Industrial and Environmental Considerations
Scale-up Challenges
| Parameter | Laboratory Scale | Pilot Plant (50 L) | 
|---|---|---|
| Reaction Time | 18 hr | 6 hr (microwave-assisted) | 
| Purity | 95% | 89% | 
| E-Factor | 32 | 41 | 
Ecotoxicology
| Test Organism | LC₅₀/EC₅₀ (mg/L) | Regulatory Implications | 
|---|---|---|
| Daphnia magna | 4.2 (48 hr) | EPA Category 2 Acute Toxin | 
| Selenastrum | 0.87 (72 hr growth inhibition) | EU Water Framework Directive Priority Substance | 
| Hazard | Category | Precautionary Measures | 
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | P301+P310 | 
| Skin Sensitization | Category 1B | P261+P280 | 
| Aquatic Chronic | Category 2 | P273+P391 | 
Recommended PPE:
- 
Nitrile gloves (≥8 mil)
 - 
Aramid-coated sleeves
 - 
Full-face respirator with OV cartridges
 
Emerging Applications and Patents
Material Science Applications
- 
Conductive polymers: Reduces charge recombination in P3HT:PCBM solar cells (PCE increase: 18%)
 - 
Corrosion inhibition: 92% efficiency for mild steel in 1M HCl (EIS data)
 
Patent Landscape
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